molecular formula C23H18F3NO3 B2987449 Ethyl 3-{[3-(trifluoromethyl)benzyl]oxy}pyrido[1,2-a]indole-10-carboxylate CAS No. 478067-89-9

Ethyl 3-{[3-(trifluoromethyl)benzyl]oxy}pyrido[1,2-a]indole-10-carboxylate

Cat. No.: B2987449
CAS No.: 478067-89-9
M. Wt: 413.396
InChI Key: CIQWQCCCKISODC-UHFFFAOYSA-N
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Description

Ethyl 3-{[3-(trifluoromethyl)benzyl]oxy}pyrido[1,2-a]indole-10-carboxylate is a synthetic heterocyclic compound featuring a pyridoindole core substituted with a trifluoromethylbenzyl ether group and an ethyl carboxylate moiety. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which may influence bioavailability and target binding .

Properties

IUPAC Name

ethyl 3-[[3-(trifluoromethyl)phenyl]methoxy]pyrido[1,2-a]indole-10-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F3NO3/c1-2-29-22(28)21-18-10-9-17(13-20(18)27-11-4-3-8-19(21)27)30-14-15-6-5-7-16(12-15)23(24,25)26/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQWQCCCKISODC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[3-(trifluoromethyl)benzyl]oxy}pyrido[1,2-a]indole-10-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis .

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The trifluoromethyl group in the target compound likely increases molecular weight (~420–430 g/mol estimated) compared to methyl (359.43 g/mol) or fluorine (363.39 g/mol) analogs. The chloro-fluoro substitution (397.84 g/mol) highlights how halogenation contributes to higher molecular weights .

Pharmacological and Physicochemical Properties

  • Lipophilicity : Fluorinated and chlorinated derivatives (e.g., 478067-96-8) exhibit higher lipophilicity, enhancing membrane permeability. The trifluoromethyl group may further amplify this effect .
  • Synthetic Accessibility : The synthesis of benzyloxy-substituted pyridoindoles typically involves coupling reactions under acidic conditions (e.g., trifluoroacetic acid in toluene/acetonitrile) .

Biological Activity

Ethyl 3-{[3-(trifluoromethyl)benzyl]oxy}pyrido[1,2-a]indole-10-carboxylate (CAS No. 478067-89-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C23H18F3NO3
  • Molecular Weight : 413.39 g/mol
  • Structure : The compound features a pyrido[1,2-a]indole core with an ethyl ester and a trifluoromethylbenzyl ether substituent.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of compounds similar to this compound. Research indicates that derivatives of pyrido-indoles exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes.

  • COX Inhibition : Compounds with structural similarities have shown IC50 values ranging from 19.45 μM to 42.1 μM against COX-1 and COX-2 enzymes, respectively . This suggests that this compound may also exhibit comparable inhibitory effects.

Anticancer Activity

The pyrido-indole framework has been associated with anticancer properties due to its ability to interfere with various cellular pathways involved in tumor growth and proliferation.

  • Cell Line Studies : Preliminary in vitro studies on similar indole derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanisms often involve apoptosis induction and cell cycle arrest.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at the trifluoromethylbenzyl position can significantly influence the compound's efficacy.

SubstituentBiological ActivityReference
TrifluoromethylEnhanced lipophilicity and COX inhibition
BenzylModulates binding affinity to target proteins
EthoxyIncreases solubility and bioavailability

Study on Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of several pyrido-indole derivatives, revealing that compounds similar to this compound exhibited significant inhibition of edema in animal models. The effective doses (ED50) were comparable to established anti-inflammatory agents like indomethacin.

Cancer Cell Line Testing

In vitro testing on derivatives showed promising results against human cancer cell lines, with some compounds exhibiting IC50 values below 20 μM against breast cancer cells. These findings suggest a potential pathway for developing new anticancer therapies based on this structural motif.

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